(3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate
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Overview
Description
(3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate is a synthetic steroid derivative This compound is characterized by its unique structure, which includes a pregnane backbone with specific methyl and benzoate substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate typically involves multiple steps:
Starting Material: The synthesis begins with a suitable steroid precursor, such as pregnenolone.
Functional Group Modifications: The precursor undergoes a series of functional group modifications, including methylation and hydroxylation, to introduce the necessary 3β,20S-diol configuration.
Benzoate Esterification: The final step involves the esterification of the hydroxyl group at the 3-position with benzoic acid or benzoyl chloride in the presence of a base like pyridine. This reaction is typically carried out at low temperatures (0-3°C) to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzoate ester can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new synthetic methods and for studying reaction mechanisms.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone-related treatments.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, influencing various biological pathways. Its effects are mediated through binding to the receptor’s ligand-binding domain, leading to conformational changes that alter gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol: This compound lacks the benzoate ester, which can significantly alter its chemical and biological properties.
(3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Acetate:
Uniqueness
The presence of the benzoate ester in (3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate imparts unique chemical properties, such as increased lipophilicity and altered metabolic stability. These characteristics can enhance its suitability for certain applications, particularly in medicinal chemistry and drug development.
Biological Activity
(3β,20S)-4,4,20-Trimethyl-pregna-5,7-diene-3,21-diol 3-Benzoate is a steroid derivative that has garnered attention for its potential biological activities. This compound is structurally related to various steroid hormones and has been studied for its effects in different biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C27H42O3
- Molecular Weight : 426.63 g/mol
- CAS Number : 592536-32-8
The biological activity of this compound is primarily attributed to its interaction with steroid receptors. The compound exhibits the following mechanisms:
- Hormonal Activity : It may act as an agonist or antagonist at glucocorticoid and androgen receptors.
- Anti-inflammatory Effects : Similar to other steroid derivatives, it may exert anti-inflammatory actions by inhibiting the expression of pro-inflammatory cytokines.
- Cell Proliferation Modulation : The compound has been shown to influence cell proliferation in various cancer cell lines.
Biological Activities
The following table summarizes key biological activities associated with this compound based on available research findings:
Case Studies
Several studies have investigated the effects of this compound in different contexts:
- Breast Cancer Study :
- Prostate Cancer Research :
- Neuroprotection :
Properties
CAS No. |
592536-32-8 |
---|---|
Molecular Formula |
C₃₁H₄₂O₃ |
Molecular Weight |
462.66 |
Origin of Product |
United States |
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